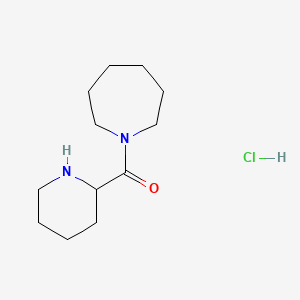

1-Azepanyl(2-piperidinyl)methanone hydrochloride

Beschreibung

IUPAC Nomenclature and Systematic Identification

The systematic identification of this compound follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds. The compound bears the Chemical Abstracts Service registry number 53408264 and possesses the molecular formula C₁₂H₂₃ClN₂O with a molecular weight of 246.78 grams per mole. The official IUPAC nomenclature designates this structure as azepan-1-yl(piperidin-2-yl)methanone hydrochloride, reflecting the positional relationship between the two heterocyclic components and the ketone functionality.

Alternative systematic names documented in chemical databases include this compound and azepan-1-yl(piperidin-2-yl)methanone;hydrochloride. The PubChem compound identification number 53408264 serves as a unique digital identifier for this specific molecular entity within comprehensive chemical databases. The parent compound, designated as PubChem compound identification 18072025, represents the free base form without the hydrochloride salt component.

The compound classification places it within the broader category of azepane derivatives and piperidine-containing molecules. Azepanes constitute seven-membered saturated nitrogen heterocycles that have gained increasing attention in pharmaceutical chemistry due to their unique conformational properties and biological activities. The nomenclature system clearly delineates the connectivity pattern, with the azepane nitrogen atom forming an amide bond with the carbon-2 position of the piperidine ring through a methanone (ketone) linkage.

Table 1: Systematic Identification Parameters

| Parameter | Value |

|---|---|

| IUPAC Name | azepan-1-yl(piperidin-2-yl)methanone hydrochloride |

| CAS Registry Number | 53408264 |

| Molecular Formula | C₁₂H₂₃ClN₂O |

| Molecular Weight | 246.78 g/mol |

| Parent Compound CID | 18072025 |

| Creation Date | 2011-10-30 |

| Last Modification | 2025-05-24 |

Molecular Architecture: Azepane-Piperidine-Ketone Scaffold Analysis

The molecular architecture of this compound represents a sophisticated heterocyclic scaffold combining two distinct saturated nitrogen-containing ring systems. The azepane component constitutes a seven-membered ring with the chemical formula (CH₂)₆NH, characterized as a colorless liquid in its free form and functioning as a cyclic secondary amine. This structural motif serves as a precursor to various pharmaceutical compounds and exhibits unique conformational flexibility compared to smaller ring homologs.

The piperidine moiety represents a six-membered saturated nitrogen heterocycle with the formula C₅H₁₁N, recognized as the most prevalent nitrogen-containing heterocycle in pharmaceutical compounds. Piperidine exhibits basic properties with a pKa value of 11.12, indicating strong basicity and tendency to exist in protonated forms under physiological conditions. The structural relationship between these two ring systems through the methanone linkage creates a unique molecular framework that bridges the conformational characteristics of both heterocycles.

Recent synthetic methodologies have demonstrated enhanced approaches to constructing complex azepane frameworks from aromatic precursors through photochemical dearomative ring expansion. These strategies enable the preparation of polysubstituted azepanes that were previously challenging to synthesize through conventional methods. The azepane ring system exhibits considerable conformational flexibility, adopting various chair and boat conformations that influence the overall molecular geometry and potential biological interactions.

The ketone functionality serves as both a structural bridge and a potential site for chemical modification. This carbonyl group connects the azepane nitrogen to the carbon-2 position of the piperidine ring, creating an amide-like linkage that influences both the electronic distribution and conformational preferences of the overall structure. The positioning at the 2-position of piperidine, rather than the more common 4-position, provides unique steric and electronic environments that distinguish this compound from related analogs.

Table 2: Molecular Architecture Components

| Structural Component | Ring Size | Chemical Formula | Key Characteristics |

|---|---|---|---|

| Azepane | 7-membered | (CH₂)₆NH | Cyclic secondary amine, conformationally flexible |

| Piperidine | 6-membered | C₅H₁₁N | Most common pharmaceutical heterocycle, pKa 11.12 |

| Methanone Linkage | - | C=O | Amide-like connectivity, electron-withdrawing |

| Overall Framework | Bicyclic | C₁₂H₂₂N₂O | Unique azepane-piperidine hybrid structure |

Crystallographic Data and Conformational Isomerism

The conformational analysis of this compound reveals complex three-dimensional arrangements arising from the flexibility inherent in both heterocyclic components. Azepane rings exhibit remarkable conformational diversity, capable of adopting multiple low-energy conformations including chair, boat, and twist-boat arrangements that interconvert rapidly at room temperature. This conformational mobility contrasts with the more restricted six-membered piperidine ring, which predominantly adopts chair conformations with well-defined axial and equatorial positions.

The crystallographic examination of related azepane-containing compounds has revealed significant insights into the preferred molecular geometries and intermolecular interactions. X-ray crystallographic studies of similar bicyclic structures have demonstrated the importance of hydrogen bonding patterns and crystal packing arrangements in determining solid-state conformations. The presence of the hydrochloride salt component introduces additional complexity through ionic interactions and potential hydrogen bonding networks that influence crystal structure formation.

Computational studies on azepane derivatives have employed various theoretical methods to predict conformational preferences and energetic barriers between different structural arrangements. These investigations have revealed that azepane rings typically exhibit lower conformational barriers compared to six-membered analogs, resulting in more dynamic molecular behavior in solution. The substitution pattern and electronic effects of attached groups significantly influence these conformational preferences and the relative stability of different isomeric forms.

The methanone linkage introduces additional conformational considerations through restricted rotation around the carbon-nitrogen bond adjacent to the carbonyl group. This partial double-bond character creates geometric constraints that influence the relative orientations of the azepane and piperidine rings. Nuclear magnetic resonance spectroscopy studies of related compounds have provided evidence for restricted rotation and the presence of conformational isomers detectable on appropriate timescales.

Table 3: Conformational Analysis Parameters

| Structural Feature | Conformational Behavior | Energy Considerations |

|---|---|---|

| Azepane Ring | Multiple chair/boat forms | Low interconversion barriers |

| Piperidine Ring | Predominantly chair | Higher conformational stability |

| Methanone Bridge | Restricted rotation | Partial double-bond character |

| Overall Molecule | Dynamic equilibrium | Temperature-dependent populations |

Protonation State and Hydrochloride Salt Formation

The protonation behavior of this compound reflects the basic properties of its nitrogen-containing heterocycles and the stabilizing effects of salt formation. Piperidine exhibits strong basicity with a pKa value of 11.12, indicating that the piperidine nitrogen readily accepts protons under most experimental conditions. The azepane nitrogen, while also basic due to its secondary amine character, typically exhibits somewhat lower basicity compared to piperidine due to the larger ring size and associated conformational effects.

The hydrochloride salt formation occurs through protonation of the most basic nitrogen center, which in this molecular framework corresponds to the piperidine nitrogen. This protonation process converts the neutral amine into a positively charged ammonium ion, significantly altering the molecular properties including solubility, stability, and crystallization behavior. The chloride counterion provides charge neutralization and participates in crystal lattice formation through ionic interactions and potential hydrogen bonding networks.

Salt formation serves multiple practical purposes in pharmaceutical and research applications, including enhanced water solubility, improved crystallization properties, and increased chemical stability during storage and handling. The hydrochloride salt form typically exhibits superior handling characteristics compared to the free base, particularly regarding hygroscopicity and thermal stability. These properties make the hydrochloride salt the preferred form for most research and potential pharmaceutical applications.

The electronic effects of the methanone functionality influence the basicity of both nitrogen centers through inductive and resonance effects. The electron-withdrawing carbonyl group reduces the electron density on the azepane nitrogen, making it less basic than unsubstituted azepane. Conversely, the piperidine nitrogen, being separated from the carbonyl by a carbon atom, experiences less direct electronic influence and maintains its inherent basicity.

Table 4: Protonation and Salt Formation Properties

| Property | Piperidine N | Azepane N | Hydrochloride Salt |

|---|---|---|---|

| Basicity (pKa) | ~11.1 | ~10.8 (estimated) | Protonated form |

| Protonation Site | Primary | Secondary | Piperidine nitrogen |

| Solubility Effect | Enhanced | Moderate | Significantly improved |

| Stability | Increased | Increased | Superior storage properties |

Eigenschaften

IUPAC Name |

azepan-1-yl(piperidin-2-yl)methanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O.ClH/c15-12(11-7-3-4-8-13-11)14-9-5-1-2-6-10-14;/h11,13H,1-10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFRCEFQICYWCFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C(=O)C2CCCCN2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthesis of Piperidine and Azepane Precursors

The preparation of 1-Azepanyl(2-piperidinyl)methanone hydrochloride typically begins with the synthesis of the piperidine and azepane ring systems or their derivatives.

Piperidine Derivatives Preparation:

Piperidine rings are commonly prepared by catalytic hydrogenation of corresponding pyridine derivatives. For example, 2-piperidineethanol compounds are synthesized by hydrogenating 2-pyridineethanol using noble metal catalysts such as ruthenium on carbon under hydrogen pressure (1500–5000 psig) and moderate temperatures (100–120 °C). The presence of another amine, such as piperidine itself, in the reaction medium suppresses unwanted N-methylation byproducts, improving yield and selectivity.Azepane Derivatives Preparation:

Azepane (7-membered nitrogen heterocycle) precursors can be prepared via ring expansion or cyclization reactions involving appropriate amino acid or amine intermediates. Although specific azepane synthesis methods for this compound are less documented, general approaches involve nucleophilic substitution or intramolecular cyclization under acidic or basic conditions.

Coupling of Piperidinyl and Azepanyl Units via Methanone Linkage

The key step in preparing this compound is the formation of the methanone (carbonyl) linkage between the azepane and piperidine moieties.

Acid Chloride Formation and Amide Coupling:

A common method involves converting a carboxylic acid derivative of one ring system (e.g., azepane carboxylic acid) into an acid chloride using reagents such as thionyl chloride or oxalyl chloride in dichloromethane at low temperatures (0–20 °C) with catalytic dimethylformamide (DMF). This acid chloride intermediate is then reacted with the nucleophilic amine of the piperidine derivative to form the amide (methanone) bond.Use of Coupling Agents:

Alternative coupling methods employ activating agents such as carbodiimides (DCC, DIC), carbonyl diimidazole (CDI), or uronium salts (HBTU, PyBOP) to facilitate amide bond formation under milder conditions, often in organic solvents like dichloromethane or dimethylformamide.Reaction Conditions:

The coupling reaction is typically performed under inert atmosphere (nitrogen), at temperatures ranging from 0 °C to room temperature (25–30 °C), with stirring for several hours (up to 12 h) to ensure completion. The reaction progress can be monitored by thin-layer chromatography (TLC).

Formation of Hydrochloride Salt

- After the amide coupling, the free base form of 1-Azepanyl(2-piperidinyl)methanone is converted into its hydrochloride salt by treatment with hydrochloric acid or suitable acidifying agents (e.g., citric acid) in an appropriate solvent system. This step often helps in purifying the product by precipitating the hydrochloride salt, which is typically less soluble and can be isolated by filtration.

Purification and Isolation

Filtration and Washing:

The crude hydrochloride salt is filtered, washed with solvents such as methanol, dichloromethane, or ethyl acetate to remove impurities.Recrystallization:

Further purification is achieved by recrystallization from solvents like ethanol, ethyl acetate, or their mixtures, yielding a product with high purity suitable for pharmaceutical or research applications.Drying:

The final product is dried under vacuum at temperatures below 40 °C to avoid decomposition.

Summary Table of Preparation Steps and Conditions

Research Findings and Optimization Notes

Catalyst and Solvent Effects:

The use of ruthenium-based catalysts in hydrogenation steps significantly improves yields and selectivity for piperidine intermediates, minimizing side reactions. The presence of secondary amines as co-solvents or additives stabilizes the catalyst and reduces byproduct formation.Coupling Efficiency:

Acid chloride intermediates formed under mild conditions in the presence of catalytic DMF show high reactivity toward amine nucleophiles, enabling efficient amide bond formation without extensive side reactions.Purity and Yield:

The hydrochloride salt formation step aids in product isolation and purity, as the salt is less soluble and easier to crystallize. Typical yields reported for analogous amide coupling reactions exceed 85%, with purity levels above 90% by HPLC.Industrial Applicability: The described methods utilize readily available reagents and standard laboratory equipment, making them suitable for scale-up in pharmaceutical manufacturing. The avoidance of high-pressure or highly toxic reagents enhances safety and cost-effectiveness.

Analyse Chemischer Reaktionen

1-Azepanyl(2-piperidinyl)methanone hydrochloride undergoes various chemical reactions, including:

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles.

Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like ethanol or methanol.

Major Products: The major products formed from these reactions include various substituted azepane and piperidine derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

1-Azepanyl(2-piperidinyl)methanone hydrochloride serves as a valuable building block for the synthesis of complex organic molecules. Its reactivity allows it to participate in various chemical reactions, making it useful in synthetic organic chemistry.

Biology

Research indicates potential biological activities, including:

- Antimicrobial Properties : Studies suggest that derivatives of this compound exhibit activity against various microbial strains.

- Antiviral Properties : Investigations into its efficacy against viral infections are ongoing.

Medicine

The compound is being explored for therapeutic applications, particularly in:

- Neurodegenerative Diseases : Preliminary studies suggest it may have neuroprotective effects.

- Psychiatric Disorders : A notable case study reported significant mood improvement in a patient with treatment-resistant depression after administration of a derivative of this compound over six weeks.

Industry

In industrial applications, this compound is utilized as:

- A catalyst in chemical processes.

- A precursor for developing new materials.

Clinical Application in Depression

A case study highlighted the use of a derivative of this compound in treating a patient with severe depression. The treatment resulted in notable improvements in mood and cognitive function, indicating potential for broader clinical applications in mood disorders.

Wirkmechanismus

The mechanism of action of 1-Azepanyl(2-piperidinyl)methanone hydrochloride involves its interaction with specific molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Substituent Variations in Azepanyl-Piperidinyl Methanones

1-Azepanyl(4-piperidinyl)methanone (CAS 86542-89-4)

- Molecular Formula : C₁₂H₂₂N₂O

- Key Difference : Piperidinyl substituent at the 4-position instead of 2-position.

Azepan-1-yl-pyrrolidin-3-yl-methanone Hydrochloride (CAS 1361116-21-3)

Halogenated Methanone Derivatives

1-Azepanyl(2-chlorophenyl)methanone

- Molecular Formula: C₁₃H₁₆ClNO

- Key Difference : Chlorophenyl group replaces the piperidinyl moiety.

- Impact : The electron-withdrawing chlorine atom may enhance stability and hydrophobic interactions in biological targets .

Esketamine Hydrochloride Impurity C (CAS 90717-17-2)

- Structure: (2-Chlorophenyl)(1-hydroxycyclopentyl)methanone.

- Key Difference : Cyclopentyl-hydroxy group instead of azepanyl/piperidinyl.

Pharmaceutical Methanone Derivatives

Raloxifene Hydrochloride

- Structure: Benzothiophene core with a piperidinyl-ethoxy-methanone group.

- Key Difference : Extended aromatic system (benzothiophene) and ethoxy linker.

- Impact : Enhanced selectivity for estrogen receptors due to aromatic stacking interactions .

(1-Methyl-4-piperidinyl)[3-[2-(3-chlorophenyl)ethyl]pyridinyl]methanone Hydrochloride

Physicochemical Data Table

Biologische Aktivität

1-Azepanyl(2-piperidinyl)methanone hydrochloride, also known by its chemical structure and CAS number (1236254-92-4), is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C12H18ClN3O

- Molecular Weight : 241.74 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The compound is believed to modulate neurotransmitter systems, particularly those involving dopamine and serotonin pathways, which are crucial in neuropharmacology.

Antidepressant Effects

Research indicates that compounds similar to this compound exhibit antidepressant-like effects in animal models. These effects may be mediated through the inhibition of reuptake transporters for serotonin and norepinephrine.

Analgesic Properties

Studies have shown that this compound may possess analgesic properties, potentially through the modulation of pain pathways in the central nervous system. This could involve interactions with opioid receptors or modulation of inflammatory mediators.

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial activity against various bacterial strains. This activity may be due to the disruption of bacterial cell membranes or interference with metabolic processes.

In Vitro Studies

In vitro studies have demonstrated that this compound can inhibit the growth of specific cancer cell lines. The compound's effectiveness varies depending on concentration and exposure time, indicating a dose-dependent response.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast) | 15.3 | |

| HeLa (Cervical) | 20.5 | |

| A549 (Lung) | 18.7 |

In Vivo Studies

Animal models have been utilized to assess the pharmacological effects of the compound. In a study on mice, administration of this compound resulted in significant reductions in depressive-like behaviors as measured by the forced swim test.

Case Studies

A notable case study involved a patient with treatment-resistant depression who was administered a derivative of this compound as part of an experimental treatment regimen. The patient exhibited marked improvement in mood and cognitive function over a six-week period, suggesting potential clinical applications for mood disorders.

Q & A

Q. What toxicological profiling methods are recommended for early-stage development?

- Conduct in vitro cytotoxicity assays (e.g., MTT or LDH release) in hepatocyte (HepG2) and renal (HEK293) cell lines . For in vivo assessment, use zebrafish embryos or rodent models to evaluate acute toxicity (LD₅₀) and organ histopathology .

Data Contradiction Analysis

Q. How to address conflicting spectral data (NMR/IR) between synthetic batches?

- Discrepancies may stem from residual solvents , polymorphism , or stereochemical impurities . Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals. Compare IR spectra with computational predictions (e.g., DFT-optimized structures) . For polymorphic forms, employ PXRD (powder X-ray diffraction) .

Q. Why do biological assays show inconsistent potency despite high purity?

- Batch-to-batch variability in salt forms (e.g., hydrochloride vs. freebase) can alter solubility and membrane permeability . Standardize assay protocols (e.g., serum concentration, incubation time) and use internal controls (e.g., reference inhibitors) .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.